N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a morpholine ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylacetonitrile with morpholine under basic conditions to form the intermediate 2-(2-chlorophenyl)-2-(morpholin-4-yl)acetonitrile.
Hydrolysis and Amidation: The intermediate is then subjected to hydrolysis to yield the corresponding carboxylic acid, which is subsequently reacted with phenoxyacetyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide: This compound shares structural similarities with N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide, particularly the presence of the morpholine ring and chlorophenyl group.
Phenoxyacetamide Derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H23ClN2O3/c21-18-9-5-4-8-17(18)19(23-10-12-25-13-11-23)14-22-20(24)15-26-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,22,24) |
InChI Key |
RCQBNBDWHGYWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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